Acetyl bromide
Overview
Description
Acetyl bromide is an acyl bromide compound with the chemical formula CH₃COBr. It is a colorless, volatile liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the acetylation of alcohols and amines to form acetate esters and acetamides .
Mechanism of Action
Target of Action
Acetyl bromide is an acyl bromide compound . It primarily targets water, alcohols, and amines . In the presence of these substances, this compound undergoes chemical reactions to produce different compounds.
Mode of Action
This compound reacts vigorously with its targets. When it comes into contact with water, it hydrolyzes rapidly, forming acetic acid and hydrobromic acid . Similarly, it reacts with alcohols and amines to produce acetate esters and acetamides, respectively .
Biochemical Pathways
This compound doesn’t directly participate in biochemical pathways within the body. For instance, acetic acid is a key metabolite in the Acetyl CoA pathway, which is involved in numerous biochemical processes including fatty acid oxidation/reduction, pyruvate oxidation, the citric acid cycle, and amino acid anabolism/catabolism .
Pharmacokinetics
Its rapid reaction with water to form acetic acid and hydrobromic acid suggests that it’s quickly metabolized upon contact with biological fluids .
Result of Action
The primary molecular effect of this compound’s action is the production of acetic acid and hydrobromic acid upon contact with water . In the presence of alcohols and amines, it forms acetate esters and acetamides, respectively . These reactions are typically exothermic and release heat. On a cellular level, this compound is corrosive and can cause tissue damage .
Action Environment
The action of this compound is highly influenced by environmental factors. It decomposes violently upon contact with water, steam, methanol, or ethanol to form hydrogen bromide gas and acetic acid . It also reacts vigorously with bases, both organic and inorganic . Therefore, the presence of these substances in the environment can significantly affect the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Acetyl bromide plays a significant role in biochemical reactions, particularly in the formation of acetyl derivatives. It reacts with alcohols and amines to produce acetate esters and acetamides, respectively . In these reactions, this compound interacts with various enzymes and proteins, facilitating the transfer of the acetyl group. For instance, it can react with hydroxyl groups in alcohols to form esters, which are important intermediates in biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of acetyl derivatives. It reacts with nucleophiles, such as hydroxyl and amino groups, to form acetylated products. This reaction involves the nucleophilic attack on the carbonyl carbon of this compound, followed by the release of bromide ion . The acetylation of biomolecules can result in enzyme inhibition or activation, depending on the target molecule and the context of the reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and reactivity. This compound hydrolyzes rapidly in water, forming acetic acid and hydrobromic acid . This hydrolysis can affect the long-term stability of this compound in aqueous solutions. Additionally, the acetylation of biomolecules by this compound can have long-term effects on cellular function, depending on the stability of the acetylated products.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of acetate esters and acetamides. It reacts with alcohols and amines to produce these compounds, which are important intermediates in various biochemical processes . The interaction of this compound with enzymes and cofactors in these pathways can influence metabolic flux and the levels of metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl bromide can be synthesized by reacting phosphorus tribromide with acetic acid. The reaction proceeds as follows: [ 3 \text{CH}_3\text{COOH} + \text{PBr}_3 \rightarrow 3 \text{CH}_3\text{COBr} + \text{H}_3\text{PO}_3 ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of this compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: Acetyl bromide undergoes several types of chemical reactions, including:
Hydrolysis: this compound hydrolyzes rapidly in water to form acetic acid and hydrobromic acid. [ \text{CH}_3\text{COBr} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HBr} ]
Acetylation: It reacts with alcohols and amines to produce acetate esters and acetamides, respectively. [ \text{CH}_3\text{COBr} + \text{R-OH} \rightarrow \text{CH}_3\text{COOR} + \text{HBr} ] [ \text{CH}_3\text{COBr} + \text{R-NH}_2 \rightarrow \text{CH}_3\text{CONHR} + \text{HBr} ]
Common Reagents and Conditions:
Alcohols and Amines: These are commonly used reagents in acetylation reactions with this compound.
Anhydrous Conditions: To prevent hydrolysis, reactions involving this compound are typically carried out under anhydrous conditions.
Major Products:
Acetate Esters: Formed from the reaction with alcohols.
Acetamides: Formed from the reaction with amines.
Scientific Research Applications
Acetyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an acetylating agent in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Biology: this compound is used in the quantification of lignin in plant cell wall residues.
Medicine: It is involved in the synthetic process of certain pharmaceuticals, including anti-HIV agents.
Industry: this compound is used as an intermediate in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Acetyl Chloride (CH₃COCl): Similar to acetyl bromide, acetyl chloride is used as an acetylating agent. this compound is more reactive due to the presence of the bromine atom, which is a better leaving group compared to chlorine.
Acetyl Iodide (CH₃COI): Acetyl iodide is another acetylating agent, but it is less commonly used due to its higher reactivity and instability.
Uniqueness of this compound:
Reactivity: this compound is more reactive than acetyl chloride but less reactive than acetyl iodide, making it a versatile reagent in organic synthesis.
Applications: Its unique reactivity profile makes it suitable for specific applications where controlled acetylation is required.
Properties
IUPAC Name |
acetyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO/c1-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXACINHVKSMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO, Array | |
Record name | ACETYL BROMIDE | |
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Record name | ACETYL BROMIDE | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060140 | |
Record name | Acetyl bromide | |
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Molecular Weight |
122.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetyl bromide appears as a colorless fuming liquid with a pungent odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Density 13.9 lb / gal., Clear fuming liquid with a pungent odor; [HSDB], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR. | |
Record name | ACETYL BROMIDE | |
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Boiling Point |
169 °F at 760 mmHg (USCG, 1999), 74 °C, 76 °C | |
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Record name | ACETYL BROMIDE | |
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Flash Point |
110 °C (230 °F) - closed cup, 75 °C | |
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Solubility |
Violently decomposed by water or alcohol, Miscible with ether, chloroform, benzene, Soluble in ether, chloroform, benzene, Miscible with ether, benzene, chloroform; soluble in acetone, Solubility in water: reaction | |
Record name | Acetyl bromide | |
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Density |
1.66 at 60.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.52 at 9 °C, Saturated liquid density: 103.599 lb/cu ft at 70 °F, Vapor specific gravity: 4.24; Saturated vapor density: 0.04488 lb/cu ft at 70 °F, Relative density (water = 1): 1.5 | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
122.0 [mmHg], 122 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13 | |
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Color/Form |
Fuming liquid, Colorless fuming liquid | |
CAS No. |
506-96-7, 74787-38-5 | |
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Melting Point |
-141.7 °F (USCG, 1999), -95.5 °C, -96 °C | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of acetyl bromide in plant science research?
A1: this compound is widely used for determining lignin content in plant materials, particularly in studies focusing on biomass composition and digestibility. [, , , , , , , , , , , , ]
Q2: How does this compound interact with lignin?
A2: this compound reacts with lignin through acetylation and bromination. Primary (γ-) hydroxyl groups in lignin are acetylated, while benzylic (α-) hydroxyl groups undergo bromination via their acetates. This process leads to the complete solubilization of lignin, enabling its quantification. [, ]
Q3: What spectroscopic methods are used to characterize this compound and its reaction products with lignin?
A3: Researchers employ ultraviolet-visible (UV-Vis) spectrophotometry to quantify lignin after reaction with this compound by measuring absorbance at 280 nm. [, , , , , , , , , , , , , , ] Additionally, Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to analyze the structural changes in lignin and identify reaction products. [, , ]
Q4: What are the limitations of using the this compound method for lignin determination?
A4: While effective for quantifying lignin in woody plants and some grasses, the this compound method can produce inaccurate results when analyzing certain vegetable fibers. These inaccuracies stem from the presence of interfering compounds or the unique properties of the lignin within these materials. [, ] Additionally, prolonged reaction times and high temperatures during the this compound assay can lead to the degradation of carbohydrates like xylans, potentially overestimating lignin content. [, ]
Q5: What alternatives exist for lignin determination besides the this compound method?
A5: Several alternative methods for lignin quantification include the Klason lignin method, acid detergent lignin (ADL) method, potassium permanganate lignin (PerL) method, and thioglycolic acid method. These methods differ in their extraction procedures, chemical treatments, and accuracy depending on the plant material analyzed. Researchers often compare these methods to obtain a comprehensive understanding of lignin content and composition. [, , , , , , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula for this compound is C2H3BrO, and its molecular weight is 122.95 g/mol. []
Q7: How does the structure of this compound influence its reactivity?
A7: The presence of a highly electronegative bromine atom adjacent to the carbonyl group in this compound contributes to its high reactivity. This electron-withdrawing effect polarizes the carbonyl group, making it more susceptible to nucleophilic attack. []
Q8: Can this compound be used as a reagent in organic synthesis beyond lignin analysis?
A8: Yes, this compound serves as a versatile reagent in organic synthesis. It can be used for: * Protecting group removal: this compound in alcohols can remove N-tert-butyloxycarbonyl (Boc), N-carboxybenzyl (Cbz), and N-acetyl (Ac) protecting groups from amines. [] * Esterifications and transesterifications: this compound in alcohols facilitates the formation of esters from carboxylic acids and alcohols. [] * Debenzylation: this compound can cleave aryl-O-benzyl ethers, removing the benzyl protecting group. [] * Heterocycle synthesis: this compound can be used to synthesize quinoxalinones, benzoxazinones, and benzothiazinones from appropriate starting materials. [, ]
Q9: How does this compound react with (2-ethoxyvinyl)stannanes?
A9: this compound cleaves the Sn-C= bond in (2-ethoxyvinyl)stannanes, yielding tributyltin bromide and vinyl ethers. This contradicts earlier reports suggesting heterolytic fragmentation as the primary reaction pathway. []
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